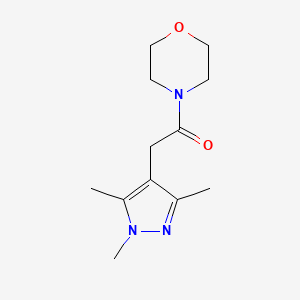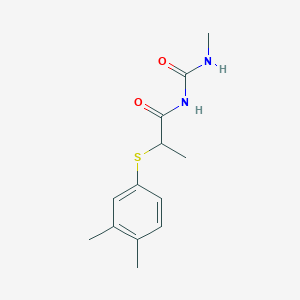
cyclobutyl-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutyl-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been studied extensively for its unique properties and potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of cyclobutyl-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
Cyclobutyl-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, and exhibit antimicrobial properties against various bacteria and fungi. However, further studies are needed to fully understand its effects on human physiology.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclobutyl-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. In addition, it exhibits unique properties and potential therapeutic benefits, making it an attractive target for further research. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of cyclobutyl-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone. One potential area of research is its use as a treatment for various types of cancer. Further studies are needed to determine its efficacy and safety in humans. Another area of research is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine its potential use as an antimicrobial agent against various bacteria and fungi. Overall, cyclobutyl-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone has significant potential for further research and development in various fields.
Méthodes De Synthèse
Cyclobutyl-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone can be synthesized through a multi-step process. The first step involves the reaction of cyclobutanone with 2-bromo-4-methoxyaniline to form 2-bromo-4-methoxyphenylcyclobutanone. This intermediate compound is then subjected to a cyclization reaction with sodium methoxide to form the final product, cyclobutyl-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone.
Applications De Recherche Scientifique
Cyclobutyl-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. It has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, it has been studied for its potential use as a treatment for Alzheimer's disease and Parkinson's disease due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, respectively. Cyclobutyl-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone has also been shown to exhibit antimicrobial properties against various bacteria and fungi.
Propriétés
IUPAC Name |
cyclobutyl-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-13-7-8-14-12(10-13)6-3-9-16(14)15(17)11-4-2-5-11/h7-8,10-11H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKIJMCZSZIROV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCC2)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-cyanophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7505453.png)


![N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B7505475.png)






![[3-Methyl-1-(2-methylpropyl)thieno[2,3-c]pyrazol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7505535.png)
![N-[3-(pyrrolidine-1-carbonyl)-1-adamantyl]acetamide](/img/structure/B7505542.png)
